N-(tert-Butoxycarbonyloxy)phthalimide
Description
Acid-Mediated Cleavage Mechanisms
Acid-mediated cleavage is the most common and well-established method for the deprotection of Boc-protected amines. The mechanism relies on the acid sensitivity of the tert-butyl group, which readily forms a stable tertiary carbocation upon protonation of the carbamate (B1207046) oxygen. This process is highly efficient and proceeds under relatively mild acidic conditions.
The generally accepted mechanism for the acid-catalyzed cleavage of the Boc group involves three main steps. acsgcipr.orgjk-sci.com First, the carbamate oxygen is protonated by the acid. total-synthesis.com This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. acsgcipr.orgjk-sci.com Finally, the carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide gas. acsgcipr.orgjk-sci.com The liberated tert-butyl cation can be trapped by nucleophiles, deprotonate to form isobutylene, or react with the deprotected amine. acsgcipr.org
Trifluoroacetic acid (TFA) is the most frequently used reagent for Boc deprotection due to its effectiveness and volatility, which simplifies its removal after the reaction. jk-sci.com The reaction is typically carried out by treating the Boc-protected substrate with a solution of TFA in a suitable solvent, most commonly dichloromethane (B109758) (DCM). jk-sci.com Concentrations of TFA can range from 25% to 100% (neat TFA), and the reaction is usually complete within 1-2 hours at room temperature. jk-sci.com
The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA, followed by the loss of the tert-butyl group as a carbocation, which is stabilized by the trifluoroacetate (B77799) anion. total-synthesis.com The resulting carbamic acid then decomposes to the free amine and carbon dioxide. acsgcipr.orgjk-sci.com One potential side reaction is the alkylation of nucleophilic residues in the substrate by the tert-butyl cation, which can be suppressed by the addition of scavengers such as triisopropylsilane (B1312306) or water. acsgcipr.org
| Substrate Type | TFA Concentration | Solvent | Temperature | Reaction Time |
|---|---|---|---|---|
| Simple Amines | 25-50% | DCM | Room Temperature | 1-2 hours |
| Peptides (Solid Phase) | 50-95% | DCM | Room Temperature | 30-60 min |
| Complex Molecules | 10-25% | DCM | 0 °C to RT | Variable |
While TFA is widely used, other acidic conditions can also be employed for Boc deprotection, often to achieve greater selectivity or to avoid side reactions associated with TFA. These alternatives can be broadly categorized into strong protic acids and Lewis acids. mdpi.com
Strong protic acids such as hydrochloric acid (HCl) in solvents like dioxane, ethyl acetate (B1210297), or methanol, and sulfuric acid (H₂SO₄) in tert-butyl acetate are effective for Boc cleavage. mdpi.comresearchgate.net p-Toluenesulfonic acid (pTSA) is considered a more environmentally friendly alternative to TFA and is effective for the deprotection of various N-Boc derivatives at room temperature. mdpi.com
Lewis acids offer a milder alternative for cleaving the Boc group and can exhibit different chemoselectivity. Reagents such as zinc bromide (ZnBr₂) in dichloromethane can selectively cleave secondary N-Boc groups while leaving primary N-Boc groups intact. jk-sci.com Other Lewis acids like iron(III) chloride (FeCl₃), bismuth(III) chloride (BiCl₃), and aluminum chloride (AlCl₃) have also been successfully used for Boc deprotection, often under mild conditions. researchgate.netresearchgate.net
| Acid Reagent | Typical Conditions | Advantages/Applications |
|---|---|---|
| HCl | 4M in Dioxane or Ethyl Acetate, RT | Common, cost-effective, easy removal |
| H₂SO₄ | Catalytic amount in t-BuOAc | Selective cleavage in the presence of t-butyl esters |
| p-Toluenesulfonic acid (pTSA) | In DES or organic solvents, RT | Eco-friendly, biodegradable |
| ZnBr₂ | CH₂Cl₂, RT | Selective for secondary N-Boc groups |
| FeCl₃ / BiCl₃ | Acetonitrile (B52724)/water, mild heat | High chemoselectivity, tolerant of other acid-labile groups |
Emerging Deprotection Techniques
Research continues to explore milder and more selective methods for Boc group removal, moving beyond traditional acidic conditions. These emerging techniques often offer advantages in terms of functional group tolerance, orthogonality, and sustainability.
Several metal catalysts have been developed for the deprotection of Boc groups under neutral or very mild conditions. Iron(III) salts have been shown to be practical and selective catalysts for removing a Boc group from N,N'-diprotected amino acids and amine derivatives. rsc.orgsemanticscholar.org This process is often clean, requiring no further purification. Bismuth(III) trichloride (B1173362) has also been used for the chemoselective deprotection of N-Boc groups in amino acids and peptides, showing excellent yields and tolerance for other acid-labile groups like Pmc and tert-butyl esters. researchgate.net Other metals, such as indium and zinc, have been used to deprotect di-tert-butylimidodicarbonates selectively to the corresponding mono-Boc protected amines. researchgate.net
| Metal Catalyst | Solvent | Temperature | Key Features |
|---|---|---|---|
| Iron(III) chloride (FeCl₃) | Acetonitrile | Room Temperature | Selective, clean reaction |
| Bismuth(III) trichloride (BiCl₃) | Acetonitrile/Water | 55 °C | High chemoselectivity, tolerates other acid-labile groups |
| Indium (In) / Zinc (Zn) | Methanol | Reflux | Selective for di-Boc to mono-Boc deprotection |
Photochemical deprotection offers a powerful tool for achieving spatial and temporal control over the removal of protecting groups. While not as common for the standard Boc group due to its lack of a suitable chromophore, modified Boc groups or related carbamates that incorporate a photolabile moiety have been developed. The general strategy involves using a protecting group that is stable until irradiated with light of a specific wavelength. acs.org Upon irradiation, the photolabile group undergoes a chemical transformation that leads to the cleavage of the carbamate and the release of the free amine. acs.org For instance, groups incorporating a 2-nitrobenzyl moiety are classic examples of photoremovable protecting groups. acs.org This approach provides excellent orthogonality to most chemical reagents, allowing for deprotection under very mild and specific conditions. researchgate.net
Chemoselectivity in Deprotection
A key challenge in complex organic synthesis is the selective deprotection of one protecting group in the presence of others. The Boc group's lability to acid allows for a degree of chemoselectivity. For instance, the Boc group is generally more sensitive to acid than other protecting groups like the benzyloxycarbonyl (Cbz) or fluorenylmethyloxycarbonyl (Fmoc) groups, which are typically removed by hydrogenolysis and base, respectively. total-synthesis.com
Selective deprotection can also be achieved among different acid-sensitive groups. For example, careful selection of acidic conditions, such as using sulfuric acid in tert-butyl acetate, allows for the removal of an N-Boc group in the presence of a tert-butyl ester. acs.org Furthermore, selectivity can be observed between different types of N-Boc groups. Thermolytic deprotection in a continuous flow system has demonstrated the selective removal of an aryl N-Boc group in the presence of an alkyl N-Boc group by controlling the temperature. acs.orgnih.gov Lewis acids also offer high chemoselectivity; ZnBr₂ can selectively cleave secondary N-Boc groups over primary ones, and montmorillonite (B579905) K10 clay can selectively remove aromatic N-Boc groups while leaving aliphatic N-Boc amines intact. jk-sci.com This high degree of achievable chemoselectivity makes the Boc group a versatile tool in modern organic synthesis. acs.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (1,3-dioxoisoindol-2-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO5/c1-13(2,3)18-12(17)19-14-10(15)8-6-4-5-7-9(8)11(14)16/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWXBNWFVFOQAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)ON1C(=O)C2=CC=CC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30165090 | |
| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | EPA DSSTox | |
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Molecular Weight |
263.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15263-20-4 | |
| Record name | 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 1,1-dimethylethyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15263-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015263204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | tert-Butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-(1,3-dihydro-1,3-dioxoisoindolyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | TERT-BUTYL N-(1,3-DIHYDRO-1,3-DIOXOISOINDOLYL) CARBONATE | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94H4RD93T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Tert Butoxycarbonyloxy Phthalimide
Established Synthetic Pathways from Precursors
The principal and most direct method for the preparation of N-(tert-Butoxycarbonyloxy)phthalimide involves the reaction of N-hydroxyphthalimide (NHPI) with di-tert-butyl dicarbonate (B1257347) (Boc₂O). This transformation is a standard O-acylation of the hydroxylamine (B1172632) functionality of NHPI.
Synthesis from N-hydroxyphthalimide (NHPI) and Boc₂O
The synthesis of this compound is readily accomplished by treating N-hydroxyphthalimide with di-tert-butyl dicarbonate. This reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group of NHPI, thereby activating it as a nucleophile for attack on one of the carbonyl carbons of the Boc anhydride.
A common experimental procedure involves dissolving N-hydroxyphthalimide in a suitable organic solvent, followed by the addition of a base. Subsequently, di-tert-butyl dicarbonate is introduced to the reaction mixture. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, an aqueous workup is generally performed to remove the base and any water-soluble byproducts, followed by extraction and drying of the organic phase.
Mechanistic Considerations of Formation Reactions
The formation of this compound from N-hydroxyphthalimide and di-tert-butyl dicarbonate proceeds through a nucleophilic acyl substitution mechanism. The reaction is initiated by the deprotonation of the hydroxyl group of N-hydroxyphthalimide by a base, forming the corresponding phthalimide (B116566) N-oxide anion. This anion then acts as a potent nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are influenced by several key reaction parameters, including the choice of base, solvent, temperature, and reaction time. Optimization of these conditions is crucial for achieving high yields and purity of the final product.
Base: The selection of an appropriate base is critical. Common bases employed for this transformation include organic amines such as triethylamine (B128534) (Et₃N) and pyridine, as well as inorganic bases like potassium carbonate (K₂CO₃). The strength and steric bulk of the base can influence the reaction rate and the formation of potential side products.
Solvent: The reaction is typically conducted in aprotic solvents that can dissolve both the starting materials and the intermediate species. Dichloromethane (B109758) (CH₂Cl₂), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (CH₃CN) are frequently used solvents. The polarity of the solvent can affect the solubility of the reactants and the stability of the intermediates, thereby impacting the reaction outcome.
Temperature and Reaction Time: The reaction is often carried out at room temperature, although gentle heating may be employed to accelerate the reaction rate. The progress of the reaction is monitored to determine the optimal reaction time, which can vary depending on the specific conditions used.
Systematic studies on the optimization of these parameters have led to the development of efficient protocols for the synthesis of this compound in high yields.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Triethylamine | Dichloromethane | 25 | 4 | >90 |
| 2 | Pyridine | Tetrahydrofuran | 25 | 6 | 85-90 |
| 3 | Potassium Carbonate | Acetonitrile | 40 | 3 | >90 |
Purification Techniques for this compound
Following the synthesis, purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and any residual solvent. The most common purification methods for this compound are recrystallization and column chromatography.
Recrystallization: This is a widely used technique for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. For this compound, common recrystallization solvents include mixtures of ethyl acetate (B1210297) and hexanes, or isopropanol (B130326) and water. The process involves dissolving the crude product in a minimal amount of the hot solvent, followed by slow cooling to induce the formation of pure crystals. The purified product is then collected by filtration and dried.
Column Chromatography: For smaller scale preparations or when impurities have similar solubility characteristics to the product, silica (B1680970) gel column chromatography is an effective purification method. A suitable eluent system, typically a mixture of non-polar and polar solvents such as hexanes and ethyl acetate, is used to separate the desired compound from impurities based on their differential adsorption to the silica gel stationary phase. The fractions containing the pure product are collected and the solvent is removed under reduced pressure to yield the purified this compound. The purity of the final product can be assessed by techniques such as melting point determination and nuclear magnetic resonance (NMR) spectroscopy.
Role and Applications in Organic Synthesis
Amine Protection Strategies
The primary application of N-(tert-Butoxycarbonyloxy)phthalimide is in the protection of amine functionalities. The protection of a functional group is often essential in the chemistry of polyfunctional molecules, allowing specific reactions to occur elsewhere in the molecule without interference from the protected group. nih.gov
This compound is an effective agent for the N-tert-butoxycarbonylation of both primary and secondary amines. The tert-butoxycarbonyl (Boc) group is favored for amine protection because it is robust yet easily cleaved when necessary. researchgate.net The reaction provides the corresponding N-Boc protected amines, which are stable intermediates crucial for subsequent synthetic steps.
The process is generally high-yielding and can be performed under relatively mild conditions. While reagents like di-tert-butyl dicarbonate (B1257347) are commonly used for this transformation, this compound offers an alternative method for introducing the Boc group. fishersci.co.uk The selectivity of Boc protection can be influenced by reaction conditions and the steric environment of the amine. Generally, primary amines are more nucleophilic and less sterically hindered than secondary amines, often allowing for selective protection in molecules containing both functionalities by careful control of stoichiometry and reaction parameters.
Table 1: Comparison of General Conditions for N-Boc Protection
| Feature | Typical Conditions | Outcome |
|---|---|---|
| Reagent | This compound or Di-tert-butyl dicarbonate | Introduction of Boc group |
| Substrates | Primary Amines, Secondary Amines | Formation of N-Boc carbamates |
| Solvents | Dichloromethane (B109758), Tetrahydrofuran (B95107) (THF), Acetonitrile (B52724) | Varies based on substrate solubility |
| Additives | Often a mild base to neutralize acidic byproducts | Drives reaction to completion |
| Temperature | Room temperature to moderate heat (e.g., 40°C) fishersci.co.uk | Controlled reaction rate |
Research has demonstrated that thermal N-Boc deprotection can be achieved in continuous flow, and the ease of this removal is dependent on the amine's structure (aryl vs. alkyl, primary vs. secondary). nih.gov This highlights the tunability of the Boc group's stability based on the molecular scaffold it is attached to. nih.gov
In the synthesis of complex molecules such as peptides or natural products, multiple functional groups often require protection. researchgate.net Orthogonal protection schemes are essential, employing protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain intact. nih.gov
The Boc group plays a central role in one of the main protection strategies used in solid-phase peptide synthesis (SPPS), the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy. researchgate.net In this scheme, the Nα-amino group of the amino acid is temporarily protected with the acid-labile Boc group, while side-chain functional groups are protected with groups that are stable to acid but removable by hydrogenolysis or strong acids, such as benzyl (B1604629) (Bzl) esters. researchgate.net
This is orthogonal to the widely used Fmoc/tBu strategy, where the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group is used for Nα-amino protection, and acid-labile groups like tert-butyl (tBu) are used for side-chain protection. researchgate.netnih.gov The use of this compound to install the Boc group allows chemists to engage in these complex, multistep syntheses by ensuring that the N-terminus of a peptide chain can be selectively deprotected for coupling with the next amino acid without disturbing the side-chain protectors. nih.gov
Table 2: Common Orthogonal Protection Schemes in Peptide Synthesis
| Scheme | Nα-Amino Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition |
|---|---|---|---|---|
| Boc/Bzl | Boc (acid-labile) | Benzyl-based (hydrogenolysis) | Mild Acid (e.g., TFA) researchgate.net | Strong Acid (e.g., HF) or H₂/Pd |
| Fmoc/tBu | Fmoc (base-labile) | tert-Butyl-based (acid-labile) | Base (e.g., Piperidine) researchgate.net | Mild Acid (e.g., TFA) researchgate.net |
In the synthesis of peptides and other chiral molecules, maintaining the stereochemical integrity of chiral centers is paramount. researchgate.net The derivatization of the α-amino group of an amino acid is a step where racemization can potentially occur. However, the introduction of the Boc group using standard reagents, including this compound, is generally considered to be a safe procedure that does not induce significant racemization. organic-chemistry.org
The enantiomeric purity of N-t-Boc protected amino acids is crucial, as even small impurities can lead to significant amounts of undesired diastereomeric peptide products in a multistep synthesis. researchgate.net Methods for the deprotection of the related phthalimide (B116566) group (not the Boc group) using sodium borohydride (B1222165) have been shown to proceed with no measurable loss of optical activity in α-amino acids, underscoring the efforts within the field to develop stereochemically safe protection and deprotection protocols. organic-chemistry.org The use of chiral derivatizing agents is often employed to analyze and confirm the enantiomeric purity of amino acids after such synthetic manipulations. nih.govresearchgate.net
Bocylation of Other Functionalities
While the primary use of this compound is for amine protection, the Boc group can also be used to protect other nucleophilic functional groups.
The tert-butyloxycarbonylation of alcohols and phenols to form tert-butyl carbonates is a known transformation. This protection can be accomplished by reacting the hydroxyl group with a Boc-donating reagent like di-tert-butyl dicarbonate, often under phase transfer conditions. researchgate.net While this compound is principally recognized as a reagent for amines, its electrophilic nature allows it to react with other nucleophiles, including alcohols, although this application is less common. The resulting tert-butyl carbonates are stable under many conditions but can be cleaved to regenerate the hydroxyl group.
Thiols are highly nucleophilic and prone to oxidation, making their protection a common requirement in synthesis. The tert-butyl (tBu) group has been used to protect cysteine thiols. researchgate.net It is important to distinguish this from protection as a tert-butyl thiocarbonate, which would be the product of a reaction with a Boc-donating reagent. Reagents such as N-(phenylseleno)phthalimide have been studied for the rapid and selective modification of thiol groups in proteins and peptides. nih.gov While direct evidence for the widespread use of this compound for thiol protection is less prevalent than for amines, the reaction is chemically plausible. The resulting thiocarbonate would offer protection against oxidation and alkylation, with cleavage regenerating the free thiol.
Reaction Mechanisms in Bocylation
The introduction of the tert-butoxycarbonyl (Boc) group, a process known as Bocylation, is a cornerstone of modern organic synthesis for the protection of amines. This compound serves as an effective reagent for this transformation, and its reactivity is governed by well-established mechanistic principles.
Nucleophilic Acyl Substitution
The fundamental mechanism through which this compound transfers the Boc group to an amine is nucleophilic acyl substitution. In this reaction, the amine acts as the nucleophile, and the Boc-reagent serves as the electrophilic acylating agent.
The process can be described in the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the tert-butoxycarbonyl group on this compound.
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate. In this state, the carbonyl oxygen atom carries a negative charge, and the amine nitrogen atom bears a positive charge.
Collapse of the Intermediate: The tetrahedral intermediate collapses to restore the stable carbonyl double bond. This step involves the cleavage of the bond between the carbonyl carbon and the oxygen atom connected to the phthalimide moiety.
Formation of Products: The collapse results in the formation of the N-Boc protected amine (a carbamate) and the N-oxyphthalimide anion as the leaving group.
This mechanism is analogous to the action of other common Bocylating agents, such as di-tert-butyl dicarbonate ((Boc)₂O), where a nucleophilic amine attacks one of the Boc anhydride's carbonyl groups. nih.govsemanticscholar.org The efficiency of the reaction is driven by the electrophilicity of the carbonyl carbon and the stability of the resulting leaving group.
Role of Leaving Groups and Byproducts
The success of a nucleophilic acyl substitution reaction is heavily dependent on the ability of the leaving group to depart and remain stable in the reaction mixture. In the case of this compound, the leaving group is the N-oxyphthalimide anion.
Key characteristics of the leaving group and byproducts include:
Stability of the Leaving Group: The N-oxyphthalimide anion is a relatively stable leaving group. Its stability is enhanced by the two adjacent electron-withdrawing carbonyl groups of the phthalimide ring, which can delocalize the negative charge through resonance. This inherent stability facilitates its departure from the tetrahedral intermediate, driving the reaction forward.
Formation of Byproducts: Once ejected, the N-oxyphthalimide anion is typically protonated during the reaction or aqueous workup, yielding N-hydroxyphthalimide as a neutral byproduct. The other conceptual byproducts derived from the tert-butoxycarbonyl group itself are carbon dioxide and tert-butanol (B103910), although the reaction proceeds to form the stable carbamate (B1207046) directly. The clean nature of these byproducts can simplify the purification of the desired N-Boc protected product. chemimpex.com
The properties of the N-hydroxyphthalimide byproduct are presented in the table below.
| Property | Value |
| Byproduct Name | N-Hydroxyphthalimide |
| Molecular Formula | C₈H₅NO₃ |
| Molar Mass | 163.13 g/mol |
| Appearance | Off-white to light yellow solid |
| Role in Reaction | Protonated form of the leaving group |
Applications in Complex Molecule Synthesis
The ability to selectively and temporarily mask the reactivity of amine groups makes this compound a valuable tool in the multistep synthesis of complex organic molecules. Its application is particularly prominent in fields requiring precise control over chemical transformations, such as peptide synthesis and the construction of biologically active compounds.
Combinatorial Organic Synthesis and Library Generation
Combinatorial chemistry aims to rapidly synthesize large numbers of diverse but structurally related molecules, known as libraries, for high-throughput screening of biological activity. Protecting groups are essential in this field to direct reactions and build molecular diversity in a controlled manner.
The Boc group, installed using reagents like this compound, plays a crucial role in this strategy. By protecting a primary or secondary amine, chemists can selectively perform a wide array of chemical modifications on other parts of the molecular scaffold. Following these diversification reactions, the Boc group can be cleanly removed, revealing the amine functionality for a subsequent round of reactions. This iterative "protect-react-deprotect" sequence is a powerful method for generating extensive libraries of compounds from a common intermediate, which is vital for drug discovery and materials science.
Synthesis of Biologically Active Compounds
The synthesis of natural products, pharmaceuticals, and other biologically active compounds often requires navigating the challenges posed by polyfunctional molecules. chemimpex.com Selective protection of functional groups is paramount to prevent unwanted side reactions and ensure the desired chemical pathway is followed.
This compound is utilized in the synthesis of complex pharmaceutical intermediates where precise control is necessary. chemimpex.com The phthalimide scaffold itself is a structural motif found in numerous compounds with a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anti-cancer properties. researchgate.netmdpi.comresearchgate.netnih.gov The use of a Bocylating agent derived from this privileged structure is therefore of significant interest in medicinal chemistry. The synthesis of complex antiviral peptides and modified histone peptides are specific examples where Boc protection is an indispensable step in achieving the final biologically active target. thaiscience.infonih.gov
Derivatization of Natural Products and Analogues
The derivatization of natural products is a critical strategy in medicinal chemistry and drug discovery, aiming to enhance pharmacological properties, improve bioavailability, or probe structure-activity relationships. While various reagents are employed for this purpose, specific applications of this compound in the direct derivatization of complex natural products are not extensively documented in readily available scientific literature.
The primary role of this compound is to introduce the tert-butoxycarbonyl (Boc) protecting group, particularly onto primary and secondary amines. This function is crucial in multi-step syntheses of natural product analogues. However, detailed research findings specifically detailing the use of this compound for the direct modification of natural products are limited. Most synthetic strategies involving Boc-protection of natural product scaffolds or their precursors tend to utilize other reagents, such as di-tert-butyl dicarbonate ((Boc)₂O), often in the presence of a base.
For instance, in the synthesis of analogues of the triterpenoid (B12794562) glycyrrhetinic acid, Boc-protected amino acids are frequently coupled to the natural product backbone. These syntheses, however, typically employ the pre-formed Boc-amino acid and utilize coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate amide or ester bond formation. The introduction of the Boc group in these instances occurs on the amino acid building block prior to its conjugation with the natural product, and the reagent of choice for that step is commonly (Boc)₂O.
Although this compound is a well-established reagent for Boc protection in general organic synthesis, its application in the direct derivatization of natural products and their analogues is not a widely reported methodology. Further research is required to identify specific instances and detailed protocols where this reagent has been successfully employed for the modification of natural product scaffolds.
Interactive Data Table: Derivatization of Natural Products
Due to the lack of specific examples in the provided search results for the use of this compound in the derivatization of natural products, the following table is presented as a template. Should relevant research findings become available, they would be populated in a similar format.
| Natural Product/Analogue | Functional Group Targeted | Reagent System | Purpose of Derivatization | Yield (%) | Reference |
| No specific examples found | N/A | This compound | N/A | N/A | N/A |
Advanced Research Avenues and Future Directions
N-(tert-Butoxycarbonyloxy)phthalimide in Polymer Chemistry
The compound serves as a key reagent in the synthesis and modification of polymers, enabling the creation of materials with tailored properties for high-technology applications. chemimpex.com
This compound is employed in the production of specialty polymers, where it is used to introduce the tert-butoxycarbonyl (t-Boc) protecting group onto polymer backbones. chemimpex.com This modification is crucial for creating polymers with enhanced characteristics such as improved thermal stability and mechanical strength, making them valuable in materials science. chemimpex.com The incorporation of t-Boc groups can alter the solubility and chemical resistance of polymers, allowing for precise control over their physical properties.
Research in this area focuses on leveraging these characteristics for various applications. For instance, polymers functionalized with t-Boc groups can be used as precursors for other materials. The t-Boc group can be removed under specific conditions to reveal a reactive functional group, which can then be used for further chemical modifications, such as grafting other polymer chains or attaching specific molecules. This post-polymerization modification strategy is a versatile tool for creating complex macromolecular architectures. d-nb.infonih.gov
A significant application of this compound chemistry is in the field of microlithography, specifically in the development of chemically amplified resists (CARs). appdomain.cloudresearchgate.net These materials are fundamental to the manufacturing of integrated circuits. The "tBOC resist" is a classic example, where a polymer like poly(4-hydroxystyrene) is partially protected with t-Boc groups. appdomain.cloudgoogle.com
The imaging mechanism relies on an acid-catalyzed deprotection reaction. researchgate.netchemrxiv.org Upon exposure to deep-UV radiation, a photoacid generator (PAG) within the resist formulation produces a small amount of strong acid. researchgate.net During a subsequent post-exposure bake, this acid catalyzes the cleavage of the t-Boc protecting groups, converting the lipophilic polymer into a hydrophilic, aqueous-base soluble polymer (poly(4-hydroxystyrene)). appdomain.cloudresearchgate.net This catalytic cascade means a single photo-generated acid molecule can induce numerous deprotection events, "amplifying" the initial photochemical response and dramatically increasing the resist's sensitivity. appdomain.cloud This change in polarity creates a high-contrast image that can be developed to produce the intricate patterns required for microelectronics. appdomain.cloud20.210.105
| Resist Component | Function | Mechanism of Action |
| Polymer Resin (e.g., poly(4-t-butyloxycarbonyloxystyrene)) | Forms the base material of the resist film. Its solubility is altered by the chemical reaction. | The t-Boc protected polymer is insoluble in aqueous base developer. |
| Photoacid Generator (PAG) | Generates a strong acid upon exposure to radiation (e.g., deep-UV light). | Photolytic cleavage of the PAG creates a catalytic amount of acid. |
| Solvent (e.g., propylene (B89431) glycol methyl ether acetate) | Dissolves the solid components to allow for spin-coating onto a wafer. | Evaporates during the pre-bake step to leave a solid film. |
Bioconjugation and Biomedical Applications
The ability to introduce Boc groups onto biomolecules makes this compound and related reagents valuable in the biomedical field for creating sophisticated drug delivery systems and synthesizing complex pharmaceutical molecules. chemimpex.com
In biochemistry, this compound facilitates the conjugation of biomolecules, a key process in developing targeted drug delivery systems. chemimpex.com By protecting reactive amine groups on molecules like peptides, antibodies, or polymers, other parts of the molecule can be selectively modified. nih.gov This controlled chemical strategy is essential for linking therapeutic agents to targeting moieties that can recognize and bind to specific cells, such as cancer cells. mdpi.comnih.gov
For example, dendrimers, a class of highly branched polymers, have been explored as drug carriers. nih.gov The surfaces of these dendrimers can be functionalized with bulky tert-butyloxycarbonyl (t-Boc) groups, creating a "dendritic box" that can encapsulate drug molecules. nih.gov This approach helps to improve the solubility and stability of hydrophobic drugs and allows for their controlled release, enhancing therapeutic efficacy. chemimpex.comnih.gov
The compound is widely used as a protecting group for amines in the multi-step synthesis of complex, biologically active molecules and pharmaceutical intermediates. chemimpex.com The stability of the Boc group to a wide range of reaction conditions, coupled with its straightforward removal under mild acidic conditions, makes it an ideal choice for synthetic chemists. chemimpex.com This allows for the selective modification of other functional groups within a molecule without affecting the protected amine. chemimpex.com
This strategy is crucial in the synthesis of optically active tertiary alcohols, which are key structural motifs in many pharmaceuticals. sumitomo-chem.co.jp The use of Boc protection enables complex synthetic routes, improving yields and simplifying purification processes, which are critical factors in both academic research and industrial pharmaceutical development. chemimpex.com
Catalytic Applications and Mechanistic Studies
While this compound itself is primarily known as a reagent, the broader class of N-(acyloxy)phthalimides is heavily utilized in photoredox catalysis to generate carbon-centered radicals. rsc.orgscispace.comescholarship.org These studies provide insight into the potential catalytic pathways and reaction mechanisms involving the phthalimide (B116566) functional group.
Mechanistic investigations show that N-(acyloxy)phthalimides can undergo single-electron reduction, often catalyzed by ruthenium or other photosensitizers under visible light, to generate an alkyl radical via decarboxylation. rsc.orgscispace.comresearchgate.net This process enables a variety of carbon-carbon bond-forming reactions. scispace.commdpi.com
Recent research has also explored catalyst-free systems where an electron donor-acceptor (EDA) complex forms between a Hantzsch ester and the N-(acyloxy)phthalimide, which then drives the decarboxylative cross-coupling reaction under visible light. rsc.org Mechanistic studies on related phthalimide systems, such as the N-hydroxyphthalimide (NHPI) catalyzed oxidation, have identified key radical intermediates like the phthalimide-N-oxyl (PINO) radical, which is the active catalytic species. nih.gov Computational studies have also been employed to understand the reaction pathways, such as the acid-catalyzed cyclization of phthalanilic acid to form N-phenylphthalimide, highlighting the role of catalysts in facilitating intramolecular reactions. mdpi.com These fundamental studies are crucial for designing new synthetic methods and optimizing existing catalytic processes.
| Catalytic System | Radical Generation | Application |
| Visible-Light Photoredox Catalysis (e.g., with Ru(bpy)₃²⁺) | Reductive decarboxylation of N-(acyloxy)phthalimide to form an alkyl radical. rsc.orgscispace.com | C-C bond formation, alkylation of heterocycles, construction of quaternary carbons. scispace.commdpi.com |
| Electron Donor-Acceptor (EDA) Complex (e.g., with Hantzsch ester) | Photo-induced electron transfer from the donor to the N-(acyloxy)phthalimide, followed by decarboxylation. rsc.org | Catalyst-free decarboxylative cross-coupling reactions. rsc.org |
| N-Hydroxyphthalimide (NHPI) Catalysis | Oxidation of NHPI to the phthalimide-N-oxyl (PINO) radical. nih.gov | Catalytic oxidation of benzylic C-H bonds. nih.gov |
Computational Chemistry and Modeling of Reactivity
The application of computational chemistry to elucidate the reactivity of this compound represents a significant frontier in its research. While specific computational studies on this exact molecule are still emerging, the groundwork has been laid by extensive theoretical investigations into the reactivity of related phthalimide derivatives. These studies provide a strong basis for future computational modeling of this compound.
Theoretical Frameworks and Potential Insights
Future computational work will likely employ Density Functional Theory (DFT) to investigate the electronic structure and reactivity of this compound. DFT calculations can provide valuable data on molecular orbital energies, electron density distribution, and electrostatic potential, all of which are crucial for predicting the molecule's behavior in chemical reactions.
Key areas of investigation would include the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these frontier orbitals are fundamental in predicting the compound's reactivity towards nucleophiles and electrophiles. For instance, the LUMO's location would indicate the most probable site for nucleophilic attack, a critical aspect of its function as a tert-butoxycarbonyl (Boc) protecting group donor.
Furthermore, computational models can be used to simulate reaction mechanisms involving this compound. By calculating transition state energies and reaction energy profiles, researchers can gain a deeper understanding of the kinetics and thermodynamics of its reactions. This knowledge can be instrumental in optimizing reaction conditions to improve yields and minimize byproducts.
Predictive Modeling for Novel Applications
Molecular modeling and simulation can also be a predictive tool for exploring novel applications. By simulating interactions with various substrates and in different solvent environments, it may be possible to identify new synthetic possibilities or to design more efficient catalytic systems for its use. For example, computational docking studies, similar to those performed on other phthalimide derivatives for drug discovery, could explore potential biological targets for this compound or its derivatives. rsc.org
Data from Related Phthalimide Studies
The following table summarizes typical computational methods and findings from studies on related phthalimide compounds, which could be applied to this compound:
| Computational Method | Key Findings for Phthalimide Derivatives | Potential Application to this compound |
| Density Functional Theory (DFT) | Calculation of vibrational frequencies, optimization of molecular geometry, and determination of electronic properties. nih.gov | Predicting spectroscopic properties, understanding geometric contributions to reactivity, and mapping electron density to identify reactive sites. |
| Time-Dependent DFT (TD-DFT) | Investigation of electronic transitions and prediction of UV-Vis absorption spectra. | Understanding the photostability and photochemical reactivity of the compound. |
| Molecular Docking | Prediction of binding affinities and modes of interaction with biological macromolecules. rsc.org | Exploring potential new applications in medicinal chemistry or chemical biology. |
Green Chemistry Approaches in Utilization and Synthesis
The principles of green chemistry are increasingly being applied to the synthesis and utilization of this compound to reduce the environmental impact of chemical processes. Research in this area focuses on the use of environmentally benign solvents, alternative energy sources, and the development of catalytic, atom-economical synthetic routes.
Sustainable Synthesis Methodologies
Traditional synthetic methods for phthalimides often involve the use of hazardous solvents and high temperatures. Green chemistry approaches aim to replace these with more sustainable alternatives. For instance, the synthesis of phthalimide derivatives has been successfully demonstrated in supercritical carbon dioxide (scCO2) and high-temperature, high-pressure water/ethanol mixtures. scbt.com These methods offer the advantages of reduced solvent waste and, in the case of scCO2, easy product separation. Future research will likely focus on adapting these green solvent systems for the synthesis of this compound.
Another promising avenue is the use of solvent-free reaction conditions. The Michael addition of phthalimide to acrylic acid esters, for example, has been efficiently carried out in the absence of a solvent, often with the aid of microwave irradiation to accelerate the reaction. This approach significantly reduces volatile organic compound (VOC) emissions and simplifies the purification process.
Catalytic and Atom-Economical Approaches
Furthermore, there is a growing interest in photocatalysis as a green tool for organic synthesis. Visible-light photocatalysis has been employed for the generation of radicals from N-(acyloxy)phthalimides, enabling various carbon-carbon bond-forming reactions under mild conditions. mdpi.com Exploring photocatalytic routes for the synthesis or reactions of this compound could lead to more energy-efficient and selective transformations.
Alternative Energy Sources
The use of alternative energy sources like microwave and ultrasound irradiation can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. The application of these technologies to the synthesis of this compound is an active area of research that aligns with the principles of green chemistry.
Summary of Green Chemistry Approaches
The table below outlines some green chemistry strategies and their potential application to this compound:
| Green Chemistry Approach | Description | Potential Benefit for this compound |
| Green Solvents | Utilizing solvents like supercritical CO2, water, or ionic liquids. | Reduced environmental impact and simplified product isolation. |
| Solvent-Free Synthesis | Conducting reactions without a solvent medium. | Elimination of solvent waste and potential for higher reaction efficiency. |
| Heterogeneous Catalysis | Employing solid catalysts that can be easily separated and reused. | Improved sustainability and cost-effectiveness of the synthesis. |
| Photocatalysis | Using light to drive chemical reactions, often at ambient temperature. mdpi.com | Milder reaction conditions and potentially novel reactivity. |
| Microwave/Ultrasound | Utilizing alternative energy sources to accelerate reactions. | Faster reaction rates, higher yields, and reduced energy consumption. |
Q & A
Q. What are the optimal reaction conditions for synthesizing N-(tert-Butoxycarbonyloxy)phthalimide from its precursors?
Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For analogous phthalimide derivatives (e.g., N-(bromoalkyl)phthalimides), optimal conditions include:
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile, which enhance nucleophilicity .
- Base: Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) to deprotonate intermediates and drive the reaction .
- Temperature: Elevated temperatures (80–100°C) to accelerate reaction kinetics .
- Purification: Crystallization from ethanol or column chromatography to isolate the product .
Q. How can this compound be purified and characterized to ensure high purity?
Methodological Answer:
- Purification:
- Characterization:
Advanced Research Questions
Q. How does the choice of base influence the stability and yield of this compound during synthesis?
Methodological Answer:
- Weak Bases (e.g., Na₂CO₃): Minimize hydrolysis of the tert-butoxycarbonyl (Boc) group, improving yield (70–85%) .
- Strong Bases (e.g., NaOH): Risk Boc deprotection or phthalimide ring opening, reducing stability. For example, 0.18 M NaOH degrades N-(hydroxymethyl)phthalimide within 50 seconds .
- Mitigation Strategy: Use buffered conditions (pH 7–9) and monitor reaction progress via TLC or in-situ IR spectroscopy .
Q. What analytical strategies are effective in resolving contradictions in stability data under varying pH conditions?
Methodological Answer:
- Kinetic Studies: Perform pH-dependent degradation assays (e.g., 0.1–1.0 M NaOH) with UV-Vis or HPLC monitoring to quantify decomposition rates .
- Activation Energy Calculation: Use Arrhenius plots to determine degradation pathways (e.g., hydrolysis vs. oxidation) .
- Comparative NMR: Track structural changes (e.g., Boc group loss) in deuterated solvents at controlled pH .
Q. How can this compound be applied in photoredox catalysis for C–N bond formation?
Methodological Answer:
Q. What methodologies are recommended for evaluating the biological activity of this compound derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
